molecular formula C9H9N3OS B1461447 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine CAS No. 1036491-78-7

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine

Cat. No. B1461447
CAS RN: 1036491-78-7
M. Wt: 207.25 g/mol
InChI Key: PPPFZTIENQOBSP-UHFFFAOYSA-N
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Description

“3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . This compound also contains a cyclopropyl group and a thiophen-2-amine group.


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in this compound, can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-oxadiazole ring, a cyclopropyl group, and a thiophen-2-amine group. The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can undergo various chemical reactions. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .

Scientific Research Applications

Anticancer Applications

  • Design and Anticancer Evaluation of Thiophen-2-amine Derivatives : A study explored the synthesis of thiophen-2-amine derivatives and evaluated their anticancer activity against various human cancer cell lines, including breast, lung, prostate, and more. The compounds showed good to moderate activity on all tested cell lines, indicating their potential as anticancer agents (Yakantham et al., 2019).

  • In Silico Evaluation of Binding Interaction and ADME Properties : This research focused on the virtual design of novel oxadiazole derivatives, assessing their antiproliferative activity as potential cyclin-dependent kinase 2 (CDK-2) inhibitors. The findings suggested that these derivatives exhibit powerful binding interactions with CDK-2, highlighting their promise as anti-proliferative agents (Ali et al., 2023).

  • Synthesis and Cytotoxic Evaluation of Thiophen Moiety Derivatives : Research was conducted on synthesizing novel derivatives containing a thiophen moiety and assessing their anticancer properties. Some compounds, especially those targeting HepG2, Caco-2, and PANC-1 cell lines, showed moderate cytotoxicity, suggesting their potential as anticancer agents (Adimule et al., 2014).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activities of Thiophen-2-amine Derivatives : The study highlighted the synthesis of novel 1,3,4-oxadiazole derivatives and their antimicrobial activity against various strains of bacteria and fungi. The results demonstrated that most of the synthesized compounds exhibited good antibacterial activity (Kaneria et al., 2016).

  • Synthesis and Antimicrobial Evaluation of Oxadiazole Derivatives : This study synthesized heterocyclic compounds, namely oxadiazole derivatives, and monitored their antimicrobial activity. The research indicates the potential of oxadiazole incorporations in developing antibacterial candidate drugs (Solanki & Thakor, 2016).

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This includes “3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine” and similar compounds. These compounds have potential applications in various fields, including medicinal chemistry, due to their broad range of chemical and biological properties .

properties

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c10-7-6(3-4-14-7)9-11-8(12-13-9)5-1-2-5/h3-5H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPFZTIENQOBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(SC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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